Ralinepag

Catalog No.
S827690
CAS No.
1187856-49-0
M.F
C23H26ClNO5
M. Wt
431.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ralinepag

CAS Number

1187856-49-0

Product Name

Ralinepag

IUPAC Name

2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)

InChI Key

NPDKXVKJRHPDQT-UHFFFAOYSA-N

SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

1187856-49-0; APD-811; 2-((4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate; ralinepag; APD-811; APD 811; APD811; Ralinepag

Ralinepag in Pulmonary Arterial Hypertension Research

Ralinepag is a medication currently under investigation for the treatment of pulmonary arterial hypertension (PAH) (). PAH is a debilitating disease characterized by high blood pressure in the arteries that supply blood to the lungs. This high pressure causes the heart to work harder and can eventually lead to right heart failure.

Ralinepag works by targeting a specific receptor called prostacyclin receptor (IP) (). IP receptors are found in the blood vessels of the lungs and when activated, they help to relax the smooth muscle cells in the blood vessel walls. This relaxation widens the blood vessels, leading to lower blood pressure and improved blood flow to the lungs.

Several clinical trials are currently underway to evaluate the safety and efficacy of Ralinepag in patients with PAH. These trials are investigating different dosages and treatment durations to determine the optimal treatment regimen. Early results from these trials have shown that Ralinepag may be effective in improving exercise capacity and reducing symptoms of PAH in some patients ().

Purity

95%

XLogP3

5

Boiling Point

609.1±35.0 °C at 760 mmHg

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Torres F, Farber H, Ristic A, McLaughlin V, Adams J, Zhang J, Klassen P,

Shanahan W, Grundy J, Hoffmann I, Cabell C, Escribano Subías P, Sood N, Keogh A,

D'Souza G, Rubin L. Efficacy and safety of ralinepag, a novel oral IP agonist, in

PAH patients on mono or dual background therapy: results from a phase 2

randomised, parallel group, placebo-controlled trial. Eur Respir J. 2019 Oct

10;54(4). pii: 1901030. doi: 10.1183/13993003.01030-2019. Print 2019 Oct. PubMed

PMID: 31391223.





2: Tran TA, Kramer B, Shin YJ, Vallar P, Boatman PD, Zou N, Sage CR, Gharbaoui T,

Krishnan A, Pal B, Shakya SR, Garrido Montalban A, Adams JW, Ramirez J, Behan DP,

Shifrina A, Blackburn A, Leakakos T, Shi Y, Morgan M, Sadeque A, Chen W, Unett

DJ, Gaidarov I, Chen X, Chang S, Shu HH, Tung SF, Semple G. Discovery of

2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)a

cetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the

Treatment of Pulmonary Arterial Hypertension. J Med Chem. 2017 Feb

9;60(3):913-927. doi: 10.1021/acs.jmedchem.6b00871. Epub 2017 Jan 19. PubMed

PMID: 28072531.

Explore Compound Types